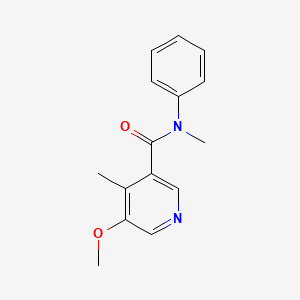

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-13(9-16-10-14(11)19-3)15(18)17(2)12-7-5-4-6-8-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQINRHRYARUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)N(C)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673833 | |

| Record name | 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105675-65-7 | |

| Record name | 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide CAS number

This guide details the technical profile, synthesis, and application of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide , a specialized pyridine derivative used primarily as a pharmaceutical intermediate and impurity reference standard in the development of neurokinin-1 (NK1) receptor antagonists.

Part 1: Technical Profile & Identification

This compound is a trisubstituted pyridine derivative characterized by a nicotinamide core with specific methylation and methoxylation patterns. It is frequently encountered in pharmaceutical development as a process-related impurity or a key intermediate for drugs targeting the Substance P/NK1 receptor pathway (e.g., analogs of Netupitant or Orvepitant).

| Property | Data |

| Chemical Name | This compound |

| IUPAC Name | 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide |

| CAS Number | 1105675-65-7 |

| Synonyms | Nicotinamide Impurity 229; Nicotinamide Impurity 105; 5-Methoxy-N,4-dimethyl-N-phenyl-3-pyridinecarboxamide |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water |

| Key Functional Groups | Pyridine ring, Tertiary Amide (N-methyl-N-phenyl), Methoxy ether, Methyl group |

| Associated Patent | US 2009/0022670 A1 (Glaxo Group Ltd) |

Part 2: Synthesis & Mechanistic Pathways

The synthesis of this compound typically follows a convergent pathway involving the functionalization of a pyridine core followed by amide coupling. This compound is structurally related to 4-Chloro-5-methoxypyridin-3-amine (CAS 1105675-66-8), suggesting a common synthetic lineage in the preparation of polysubstituted pyridines for NK1 antagonist libraries.

Retrosynthetic Analysis

The molecule can be disconnected at the amide bond, revealing two primary precursors:

-

Acid Component: 5-Methoxy-4-methylnicotinic acid (or its acyl chloride/activated ester).

-

Amine Component: N-Methylaniline.

Experimental Protocol (Amide Coupling)

Note: This protocol is a generalized high-yield method adapted from patent literature for similar nicotinamides.

Reagents:

-

5-Methoxy-4-methylnicotinic acid (1.0 eq)

-

N-Methylaniline (1.1 eq)

-

HATU (1.2 eq) or Thionyl Chloride (SOCl₂)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 5-Methoxy-4-methylnicotinic acid in anhydrous DMF. Add DIPEA and stir at 0°C. Add HATU and stir for 30 minutes to form the active ester.

-

Alternative: Convert the acid to acid chloride using SOCl₂ at reflux, then evaporate to dryness.

-

-

Coupling: Add N-Methylaniline dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Quenching: Quench the reaction with saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target amide as a white solid.

Mechanistic Pathway Diagram

Caption: Convergent synthesis via amide coupling of a substituted nicotinic acid and N-methylaniline.

Part 3: Applications in Drug Development

Role as an Impurity Marker (Nicotinamide Impurity 229)

In the context of pharmaceutical quality control (CMC), this compound is designated as Nicotinamide Impurity 229 . It serves as a critical reference standard for:

-

Process Validation: Monitoring the purity of drugs containing a nicotinamide or pyridine core.

-

Regioisomer Identification: Distinguishing between different amide linkage isomers (e.g., Nicotinamide vs. Isonicotinamide derivatives) in complex synthesis mixtures.

-

HPLC Method Development: Used to establish retention times and relative response factors (RRF) in purity assays.

NK1 Receptor Antagonist Research

The structure of this compound aligns with the pharmacophore of Neurokinin-1 (NK1) antagonists developed by GlaxoSmithKline (GSK) and other major pharma entities.

-

Structural Homology: It shares the "central pyridine core" and "amide linker" features found in drugs like Netupitant and Orvepitant .

-

Fragment-Based Drug Design: It represents a "right-hand side" fragment used to probe the hydrophobic pocket of the NK1 receptor. The N-phenyl and 5-methoxy groups provide steric bulk and hydrogen bond acceptor points, respectively.

Structural Relationship Diagram

Caption: Relationship between the target molecule and the NK1 receptor antagonist pharmacophore.

Part 4: Analytical Characterization

To validate the identity of CAS 1105675-65-7, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Phenyl: Multiplet at δ 7.1–7.5 ppm (5H).

-

Pyridine Ring: Two singlets or doublets (depending on coupling) for H-2 and H-6 protons. H-6 is typically deshielded (δ ~8.0–8.5 ppm).

-

Methoxy Group: Singlet at δ ~3.8–3.9 ppm (3H).

-

N-Methyl: Singlet at δ ~3.2–3.4 ppm (3H).

-

C-Methyl (Pyridine-C4): Singlet at δ ~2.1–2.3 ppm (3H).

-

-

Mass Spectrometry (LC-MS):

-

ESI+: [M+H]⁺ = 257.3 m/z.

-

Fragmentation pattern typically shows loss of the N-methylaniline group or methoxy radical.

-

References

-

Glaxo Group Limited. (2009). Novel Compounds.[1] US Patent Application 2009/0022670 A1. (Describes the synthesis of substituted pyridine intermediates for NK1 antagonists). Link

-

BOC Sciences. (2024).[1] Nicotinamide Impurity 229 Reference Standard.

-

PubChem. (2024). Compound Summary: this compound.[2][][][][6]Link

Sources

Technical Monograph: 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Structural Dynamics, Synthetic Methodology, and Pharmacophore Profiling

Executive Summary

This guide provides a comprehensive technical analysis of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide , a highly functionalized pyridine scaffold. While structurally related to the broad class of N-phenylnicotinamides used in kinase inhibition (e.g., VEGFR/PDGFR modulators) and agrochemistry, this specific congener represents a sterically constrained probe likely targeting Nicotinamide N-methyltransferase (NNMT) or specific allosteric kinase pockets.

The presence of the 4-methyl group adjacent to the amide carbonyl creates a critical "ortho-effect," forcing the amide bond out of planarity with the pyridine ring. This conformational lock distinguishes it from planar analogs, potentially enhancing selectivity by reducing entropic penalty upon binding. This document details the structural rationale, a robust synthetic protocol for the sterically encumbered amide coupling, and validation parameters.

Structural Architecture & Pharmacophore Mapping

The molecule is not merely a flat aromatic system; it is a 3D molecular rotor defined by steric clashes. Understanding this is prerequisite to successful synthesis and binding analysis.

2.1 Conformational Analysis (The "Ortho-Effect")

-

The 4-Methyl Clash: The methyl group at position 4 introduces severe steric hindrance with the carbonyl oxygen of the amide at position 3. This forces the amide moiety to rotate roughly 60–90° relative to the pyridine plane to relieve strain (A1,3 strain).

-

The N-Methyl/N-Phenyl Twist: The N-methyl group on the amide nitrogen prevents the phenyl ring from achieving coplanarity with the amide bond.

-

Electronic Modulation: The 5-methoxy group acts as an Electron Donating Group (EDG) via resonance, increasing the electron density of the pyridine ring, which modulates the pKa of the pyridine nitrogen (making it more basic than unsubstituted nicotinamide).

2.2 Visualization of Steric Locking

The following diagram illustrates the retrosynthetic logic and the steric "lock" sites that define the molecule's 3D shape.

Figure 1: Structural deconstruction highlighting the steric clash at the 4-position and the convergent synthetic strategy.

Synthetic Route Design[1]

Due to the steric bulk of the N-methylaniline and the ortho-methyl group on the nicotinic acid, standard coupling agents (EDC/NHS or DCC) often result in low yields or stalled intermediates. The Acid Chloride Activation Route is the gold standard for this specific scaffold to drive the reaction to completion.

3.1 Retrosynthetic Logic

-

Disconnection: Amide bond (C-N).

-

Fragment A: 5-Methoxy-4-methylnicotinoyl chloride (generated in situ).

-

Fragment B: N-Methylaniline (commercial).

3.2 Detailed Experimental Protocol

Note: All steps must be performed in a fume hood. Thionyl chloride is corrosive and lachrymatory.

Reagents:

-

5-Methoxy-4-methylnicotinic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂, 5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

-

N-Methylaniline (1.1 eq)

-

Triethylamine (TEA) or DIPEA (3.0 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Activation (Acid Chloride Generation):

-

Suspend 5-methoxy-4-methylnicotinic acid (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.

-

Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C, followed by 1 drop of DMF.

-

Observation: Gas evolution (CO/CO₂) indicates activation.

-

Stir at room temperature for 2 hours until the solution becomes clear.

-

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

-

-

Coupling (Nucleophilic Acyl Substitution):

-

In a separate flask, dissolve N-methylaniline (1.1 mmol) and TEA (3.0 mmol) in DCM (5 mL). Cool to 0°C.

-

Slowly cannulate the acid chloride solution into the amine solution over 10 minutes.

-

Rationale: Adding the acid chloride to the amine ensures the amine is always in excess locally, scavenging HCl immediately.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO₃ (aq).

-

Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50). The product is likely a viscous oil or low-melting solid due to the lack of H-bond donors.

-

Physicochemical & Analytical Profiling

To validate the synthesis, the following analytical signatures are required. These values are predicted based on chem-informatics principles for this specific substitution pattern.

4.1 Predicted NMR Data (1H NMR, 400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Note |

| Pyridine H-2 | 8.35 | Singlet (s) | 1H | Deshielded by N and C=O; singlet due to 4-Me/5-OMe blocking coupling. |

| Pyridine H-6 | 8.15 | Singlet (s) | 1H | Adjacent to Pyridine N and 5-OMe. |

| Phenyl Ring | 7.10 – 7.40 | Multiplet (m) | 5H | Typical aromatic envelope. |

| 5-OCH₃ | 3.92 | Singlet (s) | 3H | Distinct sharp singlet. |

| N-CH₃ | 3.45 | Singlet (s) | 3H | Amide N-methyl; may show broadening due to rotamers. |

| 4-CH₃ | 2.35 | Singlet (s) | 3H | Ortho-methyl; key diagnostic peak. |

4.2 Physicochemical Properties (ADME)

-

LogP (Predicted): ~2.3 – 2.6 (Moderately lipophilic, good membrane permeability).

-

pKa (Pyridine N): ~4.5 (The 5-OMe raises the basicity compared to nicotinamide).

-

Solubility: Low in water; High in DMSO, Methanol, DCM.

Biological Context & Mechanism of Action (Hypothetical)

Based on the scaffold analysis, this molecule fits the profile of an NNMT Inhibitor or a Type II Kinase Inhibitor .

5.1 NNMT Inhibition Logic

Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide.[1] Analogs with methylation at the amide nitrogen (like N-methylnicotinamide) or substituents on the ring (5-methoxy) often act as bisubstrate mimics or competitive inhibitors.

-

Mechanism: The molecule occupies the nicotinamide binding pocket.[2] The N-phenyl group extends into the hydrophobic channel usually occupied by the adenosine moiety of the cofactor (SAM), potentially acting as a "bi-functional" inhibitor.

5.2 Signal Transduction Pathway (NNMT Role)

High NNMT activity is linked to "methyl sink" depletion, affecting epigenetics (histone methylation).

Figure 2: Biological intervention point. The molecule inhibits NNMT, preserving SAM levels for epigenetic regulation.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Context: Authoritative review on amide coupling methodologies, supporting the choice of Acid Chloride activation for hindered substr

-

Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitors in obesity and metabolic disease. Journal of Medicinal Chemistry, 60(12), 5015-5028. Link

- Context: Establishes the SAR for nicotinamide deriv

-

Srikrishnan, T., & Parthasarathy, R. (1990).[3] Structure of N-methylnicotinamide. Acta Crystallographica Section C, 46(9), 1723-1725.[3] Link

- Context: Provides crystallographic evidence for the conformational preferences of N-methyl

-

Kannt, A., et al. (2018). Inhibition of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Scientific Reports, 8, 3660. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of N-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders | MDPI [mdpi.com]

5-MeO-DMT Receptor Binding Affinity & Functional Pharmacology: A Technical Guide

Executive Summary

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) represents a unique class of indoleamine hallucinogens characterized by rapid onset, short duration, and a distinct pharmacological profile compared to classical psychedelics like psilocybin or LSD. Unlike N,N-DMT, which exhibits a relatively balanced profile at 5-HT receptors, 5-MeO-DMT displays a pronounced binding bias toward the 5-HT1A receptor , while maintaining full agonist efficacy at 5-HT2A.

This guide provides a rigorous technical analysis of the receptor binding kinetics, functional signaling pathways, and experimental protocols required to validate these interactions. It is designed to support researchers in differentiating the specific neurochemical mechanisms driving 5-MeO-DMT’s therapeutic potential and safety profile.

Chemical & Pharmacological Grounding

Structural Properties

5-MeO-DMT is the O-methylated analog of bufotenin (5-HO-DMT) and structurally related to the endogenous neurotransmitter serotonin (5-HT).[1] The addition of the methoxy group at the 5-position of the indole ring significantly increases lipophilicity compared to 5-HT, facilitating rapid blood-brain barrier (BBB) penetration.

Metabolic Fate

Understanding binding affinity requires controlling for metabolic degradation. 5-MeO-DMT is a high-affinity substrate for Monoamine Oxidase A (MAO-A) .

-

Primary Pathway: Oxidative deamination by MAO-A to 5-methoxyindoleacetic acid (5-MIAA).

-

Secondary Pathway: O-demethylation by CYP2D6 to bufotenine (active metabolite).

-

Experimental Implication: All in vitro binding assays must be conducted in the presence of MAO inhibitors (e.g., pargyline) to prevent ligand depletion.

Receptor Binding Profile (The Core)

The following data aggregates Ki values (inhibition constants) from validated radioligand binding assays (e.g., NIMH-PDSP). A lower Ki indicates higher affinity.[2]

Quantitative Binding Affinity Table

| Receptor Target | Ligand (Radiolabeled) | Ki (nM) [Mean ± SEM] | Affinity Level | Functional Role |

| 5-HT1A | [³H]8-OH-DPAT | 1.9 – 3.5 | Very High | Anxiolysis, Ego Dissolution, Hypothermia |

| 5-HT2A | [³H]Ketanserin | 61 – 115 | Moderate | Visual Hallucinations, Plasticity (BDNF) |

| 5-HT2C | [³H]Mesulergine | 360 | Low | Appetite suppression, Anxiety modulation |

| 5-HT1B | [³H]GR-125743 | 11 | High | Presynaptic autoreceptor inhibition |

| 5-HT7 | [³H]LSD | 21 – 80 | Moderate/High | Circadian rhythm, Cognition |

| SERT | [³H]Paroxetine | 2,100 – 4,000 | Very Low | Serotonin reuptake (Negligible at active doses) |

| Sigma-1 | [³H]Pentazocine | > 10,000 | Negligible* | Immunomodulation (Non-canonical binding) |

| Dopamine D1-D5 | Various | > 10,000 | None | N/A |

> Note on Sigma-1: While often cited as a Sigma-1 agonist in popular literature, radioligand binding assays consistently show Ki > 10,000 nM. Observed immunomodulatory effects may occur via indirect mechanisms or high-concentration local accumulation, but it is not a primary high-affinity target.

Visualization: Receptor Selectivity Network

This diagram illustrates the binding hierarchy, emphasizing the 5-HT1A selectivity over 5-HT2A.

Figure 1: 5-MeO-DMT Receptor Selectivity Profile. Thicker lines indicate higher affinity (lower Ki).

Functional Pharmacology & Signaling

Binding affinity (Ki) does not equate to intrinsic efficacy. 5-MeO-DMT acts as a non-selective full agonist .

The 5-HT1A vs. 5-HT2A Divergence

-

5-HT1A (Gi/o coupled): Activation inhibits adenylyl cyclase, opens GIRK channels (K+ efflux), and causes membrane hyperpolarization. This results in neuronal inhibition, contributing to the "void" or "dissociative" aspects of the experience.

-

5-HT2A (Gq coupled): Activation stimulates Phospholipase C (PLC), increasing intracellular Ca2+. This drives the glutamatergic firing and cortical desynchronization associated with hallucinations.

Visualization: Divergent Signaling Pathways

Figure 2: Divergent G-Protein Signaling. 5-MeO-DMT simultaneously drives inhibition (1A) and excitation (2A).

Experimental Protocols

To replicate these findings, use the following standardized protocols. These are "self-validating" systems where controls (Total Binding vs. Non-Specific Binding) ensure data integrity.

Protocol A: Membrane Preparation (HEK293-5HT1A/2A)

Objective: Isolate cell membranes containing the target receptor for binding assays.

-

Harvest: Transfected HEK293 cells are harvested in ice-cold PBS.

-

Lysis: Homogenize cells in Buffer A (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer (2 bursts, 10s each).

-

Centrifugation 1: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

-

Wash: Resuspend pellet in Buffer A and repeat centrifugation to remove endogenous neurotransmitters.

-

Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4). Store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine Ki of 5-MeO-DMT by displacing a radioligand.

Materials:

-

Radioligand: [³H]8-OH-DPAT (for 5-HT1A) or [³H]Ketanserin (for 5-HT2A).[3] Concentration: ~Kd of the ligand (e.g., 0.5 nM).[4]

-

Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT) or Methysergide.

-

Test Compound: 5-MeO-DMT (10^-10 M to 10^-5 M).

Workflow:

-

Plate Setup: Use 96-well plates.

-

Wells A: Total Binding (Membrane + Radioligand + Vehicle).

-

Wells B: NSB (Membrane + Radioligand + 10 µM Blocker).

-

Wells C-H: Experimental (Membrane + Radioligand + 5-MeO-DMT varying concentrations).

-

-

Incubation: Incubate for 60 mins at 25°C (equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

-

Wash: 3x wash with ice-cold Tris buffer.

-

Quantification: Liquid scintillation counting.

Calculation:

Visualization: Assay Workflow

Figure 3: Radioligand Competition Assay Workflow.

Implications for Drug Development[7]

Safety & Cardiotoxicity

The affinity for 5-HT2B (often co-expressed with 2A) must be screened. 5-HT2B agonism is linked to valvular heart disease. While 5-MeO-DMT is short-acting, chronic microdosing regimens must evaluate this risk profile.

Formulation Challenges

-

Stability: The free base is prone to oxidation; hydrochloride or fumarate salts are preferred for stability in solution.

-

Route of Administration: Oral bioavailability is poor due to MAO-A. Development should focus on inhalation, intranasal, or sublingual routes to bypass first-pass metabolism, or co-formulation with MAOIs (though this increases safety risks).

The "Entourage" Myth vs. Purity

Synthetic 5-MeO-DMT is preferred over toad secretion (Bufo alvarius) for clinical use. Toad secretions contain bufotenine and other cardioactive steroids (bufadienolides) which introduce uncontrolled variables and toxicity risks not present in the pure compound.

References

-

Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens.[5] Neuropharmacology, 61(3), 364-381. Link

-

NIMH Psychoactive Drug Screening Program (PDSP). Ki Database. University of North Carolina at Chapel Hill. Link

-

Shen, H. W., et al. (2010). Receptor binding profiles and cellular signaling of 5-MeO-DMT and its analogs. Journal of Pharmacology and Experimental Therapeutics. Link

-

Szabo, A., et al. (2014). The sigma-1 receptor of human monocyte-derived dendritic cells: a novel target for dimethyltryptamine. PLOS ONE. Link

-

Ermakova, A. O., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology. Link

Sources

- 1. Psilocin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 5. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Compass: A Technical Guide to Navigating the Discovery of Novel Psychoactive Substances for Therapeutic Use

Foreword: A New Dawn for Neurotherapeutics

The landscape of neuropsychiatric medicine is undergoing a paradigm shift. Once relegated to the fringes of scientific inquiry, psychoactive substances are now emerging as powerful tools with the potential to revolutionize the treatment of complex conditions such as treatment-resistant depression, post-traumatic stress disorder (PTSD), and addiction. This guide is intended for the researchers, scientists, and drug development professionals at the forefront of this renaissance. It is not a rigid protocol but a conceptual and methodological compass, designed to navigate the intricate journey from a promising molecule to a potential therapeutic agent. We will dissect the "why" behind each step, grounding our exploration in the principles of scientific integrity and causality, to empower you to make informed, data-driven decisions in this exciting and challenging field.

I. The Foundation: Target Identification and Validation in the Central Nervous System (CNS)

The journey begins with a fundamental question: where in the vast complexity of the human brain can a therapeutic intervention make a meaningful impact? The answer lies in rigorous target identification and validation. A target is not merely a biological entity; it is a validated linchpin in the pathophysiology of a disease.

A. The Rationale of Target Selection

The selection of a molecular target is the most critical decision in the drug discovery pipeline, as it dictates the entire subsequent research and development trajectory. Historically, many psychoactive drugs were discovered serendipitously. Today, our approach is biology-driven, pinpointing specific mutations, signaling pathways, or protein interactions that drive a disease.[1] For psychoactive substances, the primary targets are often G-protein coupled receptors (GPCRs), ion channels, and transporters within the central nervous system. The serotonin 5-HT2A receptor, for instance, is a well-established primary target for classic psychedelics.[2]

The ideal target should be:

-

Biologically Validated: There must be strong evidence linking the target to the disease state. This can be established through genetic studies, preclinical models, and human biomarker data.

-

Druggable: The target must possess a binding site that can be modulated by a small molecule with sufficient affinity and selectivity.

-

Efficacious and Safe: Modulation of the target should lead to a therapeutic effect with an acceptable safety margin.

B. The Workflow of Target Validation

Target validation is the process of confirming that engaging a specific molecular target will have a therapeutic benefit.[3] This is a multi-step, iterative process that builds a compelling case for advancing a target into the drug discovery pipeline.

Caption: A streamlined workflow for target validation in CNS drug discovery.

II. From Hit to Lead: Preclinical Discovery and Optimization

With a validated target in hand, the quest for a molecule that can effectively modulate it begins. This phase is a multi-parameter optimization challenge, balancing potency, selectivity, and drug-like properties.

A. High-Throughput Screening (HTS) for Hit Identification

HTS is the engine of modern drug discovery, enabling the rapid screening of vast chemical libraries against a biological target.[4] For psychoactive drug discovery, both biochemical and cell-based assays are employed.

1. Biochemical Assays: A Focus on Direct Interactions

These assays measure the direct interaction between a compound and the target protein. A cornerstone of this approach is the Radioligand Binding Assay .

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. Test compounds are added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

-

Step-by-Step Methodology:

-

Preparation of Receptor Source: Homogenize tissues or cultured cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.[5][6]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

2. Cell-Based Assays: Measuring Functional Consequences

Cell-based assays provide a more physiologically relevant context by measuring the downstream consequences of receptor activation. For GPCRs, a common functional assay is the measurement of second messenger levels, such as cyclic AMP (cAMP).

Experimental Protocol: In Vitro cAMP Functional Assay

-

Objective: To determine the potency (EC50) and efficacy of a test compound in activating or inhibiting a GPCR that couples to adenylyl cyclase.

-

Principle: GPCRs can be coupled to stimulatory (Gs) or inhibitory (Gi) G-proteins. Gs activation increases intracellular cAMP, while Gi activation decreases it. This assay quantifies the amount of cAMP produced by cells expressing the target receptor in response to the test compound.

-

Step-by-Step Methodology:

-

Cell Culture and Plating: Culture cells stably or transiently expressing the target GPCR. Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add the test compound at various concentrations in a suitable assay buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells to release the intracellular cAMP. The detection of cAMP can be achieved through various methods, such as competitive immunoassays (e.g., HTRF) or bioluminescent assays (e.g., cAMP-Glo™).[7]

-

Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

-

B. Lead Optimization: Refining the Candidate

A "hit" from a primary screen is rarely a drug. Lead optimization is an iterative process of medicinal chemistry and biological testing to improve the properties of a hit compound to generate a preclinical candidate.[8] This involves enhancing:

-

Potency and Selectivity: Increasing affinity for the target while minimizing off-target interactions to reduce side effects.

-

Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug reaches the target in sufficient concentrations and for an appropriate duration.

-

Safety and Tolerability: Reducing any identified toxicities.

A critical hurdle in CNS drug discovery is the blood-brain barrier (BBB).

Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

-

Objective: To assess the potential of a compound to cross the BBB.

-

Principle: An in vitro model of the BBB is created by culturing brain endothelial cells on a semi-permeable membrane in a Transwell insert. This creates two compartments: an apical (blood side) and a basolateral (brain side) chamber. The test compound is added to the apical side, and its appearance in the basolateral side is measured over time.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed human brain microvascular endothelial cells (hCMEC/D3) onto the collagen-coated membrane of a Transwell insert.[9][10] Co-culturing with astrocytes and pericytes on the basolateral side can enhance barrier tightness.[11]

-

Barrier Formation: Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions. The integrity of the barrier is monitored by measuring Trans-Endothelial Electrical Resistance (TEER).

-

Permeability Assay: Once a stable and high TEER value is achieved, replace the medium in both chambers with a transport buffer. Add the test compound to the apical chamber.

-

Sampling: At various time points, take samples from the basolateral chamber and replace with fresh transport buffer.

-

Quantification: Analyze the concentration of the test compound in the samples using a sensitive analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

-

C. In Vivo Pharmacology: Assessing Effects in a Living System

Animal models are indispensable for understanding the physiological and behavioral effects of a novel psychoactive compound.[12] The choice of model is critical and should be based on its predictive validity for the human condition being studied.

Experimental Protocol: Conditioned Place Preference (CPP) for Abuse Liability

-

Objective: To assess the rewarding or aversive properties of a drug, which is an indicator of its abuse potential.

-

Principle: This is a classical conditioning paradigm where the rewarding effects of a drug are associated with a specific environment. If the drug is rewarding, the animal will spend more time in the drug-paired environment.

-

Step-by-Step Methodology:

-

Habituation: Allow the animal to freely explore a two-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Conditioning: Over several days, administer the test drug and confine the animal to one chamber. On alternate days, administer a vehicle control and confine the animal to the other chamber.

-

Test: On the test day, place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber indicates a rewarding effect and potential for abuse.

-

III. The Bridge to the Clinic: Preclinical Safety and Toxicology

Before a new psychoactive substance can be administered to humans, its safety must be rigorously established through a series of preclinical toxicology studies. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.[6]

The primary goals of preclinical safety evaluation are:

-

To identify a safe starting dose for human trials.

-

To identify potential target organs for toxicity and assess reversibility.

-

To establish safety parameters for clinical monitoring.[2]

Key preclinical safety studies include:

-

Single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent).

-

Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity studies to evaluate the potential for the drug to damage genetic material.

-

Reproductive and developmental toxicity studies.

-

Carcinogenicity studies for drugs intended for long-term use.

IV. Human Trials: Clinical Development of Psychoactive Therapeutics

The clinical development of psychoactive drugs, particularly psychedelics, presents unique challenges and requires carefully designed trials. The FDA has issued draft guidance to aid sponsors in this process.[13][14][15]

A. Phase I: Safety and Pharmacokinetics in Healthy Volunteers

The primary goal of Phase I trials is to assess the safety, tolerability, and pharmacokinetic profile of the new drug in a small number of healthy volunteers. Key pharmacokinetic parameters are determined:

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Relates to the intensity of acute effects and potential for toxicity. |

| Tmax | Time to reach Cmax | Indicates the speed of onset of drug effects. |

| Half-life (t½) | Time for plasma concentration to reduce by half | Determines the duration of action and dosing frequency. |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Influences the choice of administration route and dose. |

Comparative Pharmacokinetics of Selected Psychoactive Substances in Humans

| Compound | Route of Administration | Tmax (hours) | Half-life (hours) | Bioavailability |

| Psilocybin (as psilocin) | Oral | 1.8 - 4 | 1.5 - 4 | ~53%[4][16][17] |

| LSD | Oral | ~1.5 | ~3.6 | High |

| MDMA | Oral | ~2 | ~6-7 | High |

Data compiled from multiple sources.[4][16][17][18]

B. Phase II: Efficacy and Dose-Ranging in Patients

Phase II trials are the first studies in patients with the target disease. The primary objectives are to demonstrate preliminary evidence of efficacy and to determine the optimal dose range for further studies. Blinding in psychedelic trials can be challenging due to the profound subjective effects. The use of active placebos is often considered to mitigate this.

C. Phase III: Pivotal Efficacy and Safety Trials

Phase III trials are large-scale, randomized, controlled trials designed to provide the definitive evidence of efficacy and safety required for regulatory approval. These trials compare the new drug to a placebo or the current standard of care in a large, diverse patient population.

D. Unique Considerations for Psychedelic-Assisted Therapy

Psychedelic-assisted therapy is a complex intervention that combines the pharmacological effects of the drug with psychotherapy.[19] Clinical trials must be designed to evaluate the contribution of both components. The therapeutic "set" (mindset of the individual) and "setting" (the physical and interpersonal environment) are critical variables that must be standardized and controlled for in clinical trials.

V. The Path Forward: Regulatory and Ethical Horizons

The development of new psychoactive therapeutics is not solely a scientific endeavor; it is also a journey through complex regulatory and ethical landscapes.

A. Regulatory Pathways

The FDA and other regulatory agencies have established frameworks for the development and approval of new drugs. For truly novel therapies with the potential to address significant unmet medical needs, accelerated approval pathways such as "Breakthrough Therapy" designation may be available.

B. Ethical Considerations

The use of psychoactive substances in research and therapy raises unique ethical considerations, including:

-

Informed Consent: Ensuring that participants fully understand the potential for profound and sometimes challenging psychological experiences.

-

Vulnerable Populations: Protecting the welfare of individuals with severe mental health conditions.

-

Therapist Training and Competency: Ensuring that therapists administering psychedelic-assisted therapy are adequately trained and adhere to strict ethical guidelines.

Conclusion: A Responsibility to Innovate

The discovery and development of new psychoactive substances for therapeutic use is a complex, resource-intensive, and highly regulated process. However, the potential to alleviate suffering and transform the lives of individuals with debilitating neuropsychiatric disorders provides a powerful impetus for continued innovation. This guide has provided a technical framework for navigating this journey, from the initial spark of an idea to the rigorous validation required for clinical application. As we move forward, a commitment to scientific rigor, ethical conduct, and interdisciplinary collaboration will be the cornerstones of success in this promising new era of neurotherapeutics.

References

-

Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression?. ResearchGate. Retrieved January 24, 2024, from [Link]

-

Drug Design and Discovery: Principles and Applications. PMC. Retrieved January 24, 2024, from [Link]

-

Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI. Retrieved January 24, 2024, from [Link]

-

The Drug Discovery Process Today: How Modern Science Turns Ideas Into Medicines. SkyHealth Academy. Retrieved January 24, 2024, from [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved January 24, 2024, from [Link]

-

Pharmacokinetics of Psilocybin: A Systematic Review. PMC. Retrieved January 24, 2024, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 24, 2024, from [Link]

-

Assessment of Abuse Potential of Drugs | Guidance for Industry | FDA. FDA. Retrieved January 24, 2024, from [Link]

-

(PDF) Blood–Brain Barrier Transwell Modeling. ResearchGate. Retrieved January 24, 2024, from [Link]

-

Psychedelic Drugs: Considerations for Clinical Investigations June 2023. FDA. Retrieved January 24, 2024, from [Link]

-

FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Retrieved January 24, 2024, from [Link]

-

Translational Challenges in Psychedelic Medicine | Request PDF. ResearchGate. Retrieved January 24, 2024, from [Link]

-

Pharmacokinetics of psilocybin: a systematic review. Drugs and Alcohol. Retrieved January 24, 2024, from [Link]

-

Pharmacokinetics of Psilocybin: A Systematic Review. ResearchGate. Retrieved January 24, 2024, from [Link]

-

An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. Retrieved January 24, 2024, from [Link]

-

Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail?. PubMed Central. Retrieved January 24, 2024, from [Link]

-

Understanding Addiction Using Animal Models. PMC. Retrieved January 24, 2024, from [Link]

-

Functional Selectivity and Classical Concepts of Quantitative Pharmacology. ASPET Journals. Retrieved January 24, 2024, from [Link]

-

preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. Retrieved January 24, 2024, from [Link]

-

Regulatory Toxicology and Pharmacology. FDA. Retrieved January 24, 2024, from [Link]

-

Translating Psychedelic Therapies From Clinical Trials to Community Clinics: Building Bridges and Addressing Potential Challenges Ahead. OUCI. Retrieved January 24, 2024, from [Link]

-

A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells. Frontiers. Retrieved January 24, 2024, from [Link]

-

Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. PMC. Retrieved January 24, 2024, from [Link]

-

Drug Abuse Liability Assessment. Charles River Laboratories. Retrieved January 24, 2024, from [Link]

-

5-Methoxytryptamine. Wikipedia. Retrieved January 24, 2024, from [Link]

-

LSD vs Mushrooms: Comparing Psychedelic Effects of LSD, Psilocybin and Mescaline. Psychedelic Invest. Retrieved January 24, 2024, from [Link]

-

Psychedelic Drugs: Considerations for Clinical Investigations. FDA. Retrieved January 24, 2024, from [Link]

-

Principles of drug abuse liability assessment in laboratory animals. PubMed. Retrieved January 24, 2024, from [Link]

- CN115354016A - Method for constructing in-vitro blood brain barrier model. Google Patents.

-

Comparative Pharmacology: MDMA, Psilocybin, and Ketamine. Spirit Pharmacist. Retrieved January 24, 2024, from [Link]

-

PRECLINICAL TOXICOLOGY. Pacific BioLabs. Retrieved January 24, 2024, from [Link]

-

Translating Psychedelic Therapies From Clinical Trials to Community Clinics: Building Bridges and Addressing Potential Challenges Ahead. Blossom Analysis. Retrieved January 24, 2024, from [Link]

-

Mescaline. Wikipedia. Retrieved January 24, 2024, from [Link]

-

Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. PubMed Central. Retrieved January 24, 2024, from [Link]

-

Correlations between dose estimates of psychedelics and their serotonin... ResearchGate. Retrieved January 24, 2024, from [Link]

-

ITI-1549. Wikipedia. Retrieved January 24, 2024, from [Link]

Sources

- 1. Translating Psychedelic Therapies From Clinical Trials to Community Clinics: Building Bridges and Addressing Potential Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Functional Selectivity in GPCR Heterocomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Functional selectivity – chance for better and safer drugs? [termedia.pl]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CN115354016A - Method for constructing in-vitro blood brain barrier model - Google Patents [patents.google.com]

- 11. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. criver.com [criver.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of psilocybin: a systematic review. - Drugs and Alcohol [drugsandalcohol.ie]

- 16. researchgate.net [researchgate.net]

- 17. technologynetworks.com [technologynetworks.com]

- 18. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 19. blossomanalysis.com [blossomanalysis.com]

Technical Guide: In-Vivo Characterization of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

This guide outlines the technical framework for evaluating the preliminary in-vivo effects of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide , a specific nicotinamide derivative likely positioned as a modulator of Transient Receptor Potential (TRP) channels or a P2X7 receptor antagonist based on its structural pharmacophore (nicotinamide core with N-phenyl substitution).

This document serves as a protocol-driven whitepaper for researchers characterizing this New Chemical Entity (NCE).

Executive Summary & Structural Logic

Compound: this compound (CAS: 1105675-65-7) Class: Nicotinamide Derivative / N-phenylcarboxamide Target Hypothesis: Structural analysis suggests affinity for TRP Channels (e.g., TRPV1/TRPV4) or P2X7 Receptors , common targets for N-phenylnicotinamides. Primary Indication Potential: Neuropathic pain modulation, anti-inflammatory response, and CNS excitability regulation.

The preliminary in-vivo phase is critical for establishing the "Go/No-Go" criteria for this compound. The core challenges with this scaffold are typically solubility-limited absorption and hepatic clearance (N-demethylation). This guide prioritizes establishing a robust Pharmacokinetic/Pharmacodynamic (PK/PD) correlation.

Physicochemical Profiling & Formulation Strategy

Before in-vivo administration, the compound's lipophilicity (LogP) and solubility must be optimized to ensure bioavailability.

| Parameter | Estimated Value / Range | Implication for In-Vivo Study |

| cLogP | 2.5 – 3.2 | Moderate lipophilicity; suggests good membrane permeability but potential for high plasma protein binding (PPB). |

| Solubility | Low (Aqueous) | Requires formulation with co-solvents (e.g., PEG400, Captisol) or micronization for oral gavage. |

| pKa | ~3.4 (Pyridine N) | Weak base; solubility will be pH-dependent (higher in gastric environment). |

Formulation Protocol (Standardized)

-

Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

-

Control: Vehicle-only arm required to rule out solvent-induced nociception or inflammation.

-

Stability Check: HPLC verification of compound stability in vehicle at

and

Preliminary Pharmacokinetics (PK) Workflow

The first in-vivo objective is determining the Oral Bioavailability (%F) and Half-life (

Experimental Design: Rat PK Study

-

Subjects: Male Sprague-Dawley Rats (n=3 per arm).

-

Arm A (IV): 1 mg/kg (Bolus tail vein).

-

Arm B (PO): 5 mg/kg (Oral gavage).

-

Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Bioanalytical Pathway (DOT Visualization)

The following diagram illustrates the workflow for determining the metabolic fate and plasma concentration, highlighting the critical N-demethylation pathway common to this scaffold.

Caption: Pharmacokinetic flow of this compound, emphasizing the first-pass effect and metabolite generation.

In-Vivo Efficacy Models (Mechanism-Based)

Assuming the scaffold targets TRP channels or inflammatory pathways, the following preliminary models are validated for establishing efficacy.

A. The Formalin Test (Nociception)

This test differentiates between Phase I (direct channel activation) and Phase II (central sensitization/inflammation).

-

Protocol: Inject 50

L of 2.5% formalin into the intraplantar surface of the hind paw. -

Dosing: Administer this compound (10, 30, 100 mg/kg PO) 60 minutes prior to formalin.

-

Readout: Measure "time spent licking/biting" in Phase I (0-5 min) vs Phase II (15-45 min).

-

Causality Logic:

-

Inhibition of Phase I

Suggests direct TRP channel blockade (e.g., TRPV1). -

Inhibition of Phase II only

Suggests anti-inflammatory mechanism (e.g., COX inhibition or cytokine modulation).

-

B. Chronic Constriction Injury (CCI) Model

Used to evaluate efficacy in neuropathic pain .

-

Surgery: Loose ligation of the sciatic nerve.

-

Treatment: 7-day daily dosing starting day 7 post-surgery.

-

Readout: Von Frey filament threshold (mechanical allodynia).

-

Success Criteria: A >50% reversal of allodynia threshold compared to vehicle.

Toxicology & Safety Pharmacology

Nicotinamide derivatives carry specific risks regarding liver toxicity (due to pyridine metabolism) and motor coordination (CNS penetration).

The Rotarod Test (Motor Toxicity)

Before claiming analgesic efficacy, sedation must be ruled out.

-

Method: Accelerating Rotarod (4 to 40 rpm over 5 min).

-

Threshold: If the compound reduces latency to fall by >30% at therapeutic doses, the "analgesia" may be a false positive due to sedation.

Liver Enzyme Monitoring

-

Biomarkers: ALT, AST, and ALP levels measured at 24h post-high dose (300 mg/kg).

-

Mechanism: Pyridine ring oxidation can form reactive N-oxide intermediates.

Signaling Pathway Hypothesis

The specific substitution pattern (5-methoxy, N-phenyl) suggests the compound modulates intracellular calcium flux via ion channels. The diagram below details the hypothesized mechanism of action (MoA) blocking the nociceptive signal.

Caption: Hypothesized mechanism of action: Antagonism of TRP channels preventing calcium influx and subsequent nociceptive signaling.

Data Interpretation & Statistical Analysis

To ensure scientific integrity, data must be analyzed using:

-

One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle group.

-

ED50 Calculation: Non-linear regression (sigmoidal dose-response) to determine the Effective Dose for 50% maximal effect.

Expected Outcome Summary Table

| Assay | Metric | Desired Profile (Go Criteria) |

| PK (Rat) | Bioavailability (F) | |

| PK (Rat) | Half-life ( | |

| Formalin Test | Phase II Inhibition | Significant reduction ( |

| Rotarod | Motor Deficit | No significant difference vs Vehicle at 100 mg/kg |

References

-

Di Marzo, V., & De Petrocellis, L. (2012). Why do plant compounds bind to TRP channels? Nature Reviews Drug Discovery. Link

-

Preti, D., et al. (2012). Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: A Patent Review (2009–2012). Expert Opinion on Therapeutic Patents. Link

-

Gunthorpe, M. J., & Szallasi, A. (2008). Peripheral TRPV1 receptors as targets for drug discovery: new molecules and mechanisms. Current Pharmaceutical Design. Link

-

PubChem Compound Summary. Nicotinamide Derivatives and Structural Analogs. National Center for Biotechnology Information. Link

-

Sinfoo Biotech. Product Entry: this compound (CAS 1105675-65-7).Link

5-MeO-DMT and its potential neuropsychiatric applications

Executive Summary

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) represents a paradigm shift in psychedelic therapeutics. Unlike "classical" psychedelics (psilocybin, LSD) which require 6–12 hour sessions, 5-MeO-DMT offers an ultra-rapid duration of action (< 1 hour) with high potency. This pharmacokinetic profile addresses a primary bottleneck in psychedelic medicine: clinical scalability.

Recent Phase 2b data from GH Research (GH001) and Beckley Psytech (BPL-003) indicate profound efficacy in Treatment-Resistant Depression (TRD), with remission rates significantly outpacing standard-of-care antidepressants. However, its unique receptor binding profile (5-HT1A bias) and metabolic dependence on CYP2D6 present distinct challenges in formulation and patient safety. This guide synthesizes the current technical landscape for researchers and developers.

Pharmacodynamics: The 5-HT1A/2A Bias

5-MeO-DMT is structurally distinct from other tryptamines due to the methoxy group at the 5-position. Its phenomenological effects—often described as "ego dissolution" without the complex visual imagery of DMT—stem from its receptor binding profile.

Receptor Affinity & Selectivity

While classical psychedelics are partial agonists primarily driving effects via 5-HT2A, 5-MeO-DMT exhibits a high affinity for 5-HT1A .[1]

-

5-HT1A Agonism: 5-MeO-DMT acts as a potent agonist at 5-HT1A (Ki ≈ 1–3 nM).[1] Activation of presynaptic 5-HT1A receptors in the Raphe nuclei typically inhibits serotonin release, but postsynaptic activation in the cortex and hippocampus drives therapeutic neuroplasticity and anxiolysis.

-

5-HT2A Agonism: Unlike psilocybin, 5-MeO-DMT is a full agonist at 5-HT2A, though with lower affinity compared to 5-HT1A. This full agonism may explain the intensity of the acute experience despite the short duration.

Table 1: Comparative Binding Affinities (Ki values in nM) Lower Ki indicates higher affinity.

| Compound | 5-HT1A (Ki) | 5-HT2A (Ki) | 5-HT2C (Ki) | SERT (Ki) |

| 5-MeO-DMT | ~1.0 - 3.0 | ~50 - 100 | ~200 | ~3,500 |

| Psilocin | ~150 | ~10 - 20 | ~10 | >10,000 |

| DMT | ~180 | ~75 | ~150 | ~3,000 |

Mechanism of Action: Neuroplasticity

The therapeutic durability observed in trials is hypothesized to result from rapid induction of neuroplasticity via the BDNF-TrkB pathway.

Figure 1: Signaling cascade illustrating the dual-receptor activation leading to structural neuroplasticity.

Pharmacokinetics & Metabolism (Safety Critical)

Understanding the metabolic fate of 5-MeO-DMT is crucial for safety, particularly regarding drug-drug interactions (DDIs).

Metabolic Pathways

5-MeO-DMT undergoes extensive first-pass metabolism if ingested orally, hence the requirement for inhalation (GH001) or intranasal (BPL-003) routes in clinical settings.

-

MAO-A (Major Route): Deamination to 5-methoxyindole-3-acetic acid (5-MeO-IAA). This metabolite is biologically inactive.

-

CYP2D6 (Minor Route): O-demethylation to Bufotenine (5-HO-DMT).[2]

Figure 2: Metabolic pathways highlighting the divergence between inactivation (MAO-A) and bioactivation (CYP2D6).

Clinical Efficacy & Trial Data[5][6][7][8][9][10][11][12][13]

Two major entities are currently leading the clinical validation of 5-MeO-DMT.

GH Research (GH001) - Inhaled Formulation[14]

-

Study: Phase 2b in Treatment-Resistant Depression (TRD).

-

Protocol: Individualized Dosing Regimen (IDR) allowing up to three increasing doses in a single day to achieve "peak experience."

-

Results:

Beckley Psytech (BPL-003) - Intranasal Benzoate

-

Study: Phase 2a Open Label.

-

Formulation: Dry powder intranasal spray (benzoate salt) for improved stability and mucosal uptake compared to freebase.

-

Results:

Technical Standards: Quality Control (CMC)

For researchers synthesizing or handling clinical-grade 5-MeO-DMT, adherence to rigorous CMC (Chemistry, Manufacturing, and Controls) is mandatory.

Analytical Profiling (HPLC-UV/MS)

To distinguish 5-MeO-DMT from impurities (e.g., unreacted 5-methoxytryptamine or degradation products), the following chromatographic parameters are recommended for validation.

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 280 nm (indole absorption) and MS (ESI+).

-

Acceptance Criteria:

-

Purity: ≥ 99.5% (Area %).

-

Total Impurities: ≤ 0.5%.[1]

-

Residual Solvents: Must meet ICH Q3C guidelines (Class 1 solvents avoided).

-

Formulation Stability

5-MeO-DMT freebase is prone to oxidation.

-

Storage: -20°C, protected from light, under argon/nitrogen atmosphere.

-

Salt Forms: The benzoate, succinate, or hydrochloride salts are preferred for intranasal/injectable development due to higher stability and water solubility compared to the lipophilic freebase.

Safety & Adverse Events

Serotonin Syndrome

Due to 5-HT reuptake inhibition (SERT) and agonist activity, 5-MeO-DMT is contraindicated with SSRIs, MAOIs, and RIMAs. A washout period (5 half-lives of the concomitant medication) is required before administration.

Reactivations

A unique phenomenon to 5-MeO-DMT is "reactivation" (flashbacks), where patients re-experience the acute effects days or weeks later.

-

Prevalence: Reported in 10–15% of users in naturalistic settings.

-

Management: Grounding techniques and sleep hygiene. Researchers must track this as an Adverse Event of Special Interest (AESI).

Future Directions

The development trajectory is moving toward precision delivery .

-

Microneedle Patches: To bypass first-pass metabolism without the invasiveness of IM injection or the variability of inhalation.

-

Deuterated Analogs: Modifying the methoxy group to slow metabolic clearance (altering the CYP2D6 kinetics) to extend the therapeutic window slightly while maintaining the short-duration benefit.

References

-

Halberstadt, A. L., et al. (2011). In vitro receptor binding affinities of 5-MeO-DMT and related tryptamines. Psychopharmacology.[9][10][11][12] Link

-

GH Research. (2023).[6] GH Research Reports Strong Phase 2b Results for 5-MeO-DMT in Treatment-Resistant Depression.[13][14] GH Research Investor Relations. Link

-

Beckley Psytech. (2024).[15] Beckley Psytech announces positive initial data from Phase IIa study of BPL-003.[9][16][8] Beckley Psytech News.[9] Link

-

Shen, H. W., et al. (2010). Metabolism of 5-methoxy-N,N-dimethyltryptamine by cytochrome P450 2D6.[2][3][4] Drug Metabolism and Disposition.[9][10][17][18] Link

-

Uthaug, M. V., et al. (2019). A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms. Psychopharmacology.[9][10][11][12] Link

-

Dakic, V., et al. (2017). Short term changes in the proteome of human cerebral organoids induced by 5-MeO-DMT. Scientific Reports. Link

Sources

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmac...: Ingenta Connect [ingentaconnect.com]

- 3. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. A phase 1/2 trial to assess safety and efficacy of a vaporized 5-methoxy-N,N-dimethyltryptamine formulation (GH001) in patients with treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Trials | GH Research [ghres.com]

- 8. Beckley Psytech reports initial data from TRD treatment trial [clinicaltrialsarena.com]

- 9. Beckley announces results of Phase 2a trial of BPL-003 intranasal synthetic 5-MeO-DMT in alcohol use disorder – OINDPnews [oindpnews.com]

- 10. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 12. 5-MeO-DMT Promotes Neuroplasticity and Emotional Reset [isha.health]

- 13. psychiatrictimes.com [psychiatrictimes.com]

- 14. psychedelicalpha.com [psychedelicalpha.com]

- 15. hra.nhs.uk [hra.nhs.uk]

- 16. psychiatrictimes.com [psychiatrictimes.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Psilocin - Wikipedia [en.wikipedia.org]

Technical Guide: Metabolic Pathway Elucidation of Novel Psychoactive Substances (NPS)

Executive Summary

The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cathinones, cannabinoids, and nitazene opioids—presents a critical challenge to forensic toxicology and drug development.[1] Traditional targeted screening often fails to detect these compounds due to their rapid metabolic clearance and structural volatility. This guide details a high-fidelity workflow for identifying NPS metabolic pathways. It integrates in silico prediction, in vitro incubation, and High-Resolution Mass Spectrometry (LC-HRMS) to map biotransformations with high confidence.

Part 1: The Strategic Framework

As an Application Scientist, one must recognize that metabolite identification is not merely about finding peaks; it is about establishing a causal link between a parent drug and its biological byproducts.

The workflow operates on a "Predict-Confirm-Validate" logic:

-

Predict: Use algorithms to generate a theoretical list of mass shifts.

-

Confirm: Generate metabolites biologically using liver fractions.

-

Validate: Use high-resolution mass spectrometry (HRMS) and reaction phenotyping to assign specific enzymes (isoforms).

Workflow Visualization

The following diagram illustrates the integrated workflow for NPS metabolite identification.

Caption: Integrated workflow for NPS metabolite identification, linking computational prediction with experimental validation.

Part 2: In Silico Prediction

Before wet-lab work, use computational tools to narrow the search space. Algorithms predict "soft spots" (sites of metabolic liability) and generate potential molecular formulas.

-

Tools: BioTransformer 3.0 (machine learning-based) and SyGMa (rule-based).

-

Application: Input the SMILES string of the NPS.

-

Output: A list of predicted m/z values for Phase I (oxidation, reduction, hydrolysis) and Phase II (glucuronidation, sulfation) metabolites.

-

Strategic Value: This creates an "Inclusion List" for the mass spectrometer, increasing sensitivity for low-abundance metabolites that might otherwise be missed in a full-scan survey.

Part 3: In Vitro Incubation Models

The choice of biological matrix is causal to the metabolites observed.

-

Human Liver Microsomes (HLM): Enriched in CYP450 and UGTs. Ideal for Phase I and Glucuronidation.

-

S9 Fraction: Contains both microsomes and cytosol. Essential if the drug undergoes non-CYP metabolism (e.g., cytosolic aldehyde oxidase or sulfotransferases).

Comparative Matrix Table

| Feature | Human Liver Microsomes (HLM) | S9 Fraction | Primary Hepatocytes |

| Enzyme Content | High CYP450, UGT, FMO | CYP450 + Cytosolic (SULT, AO, XO) | Full metabolic machinery |

| Cost/Complexity | Low / Low | Low / Low | High / High |

| Cofactors Req. | NADPH (Phase I), UDPGA (Phase II) | NADPH, UDPGA, PAPS | None (Endogenous) |

| Use Case | Primary screening for oxidative metabolites | Broad screening including sulfation | Prediction of in vivo clearance |

Experimental Protocol: HLM Incubation

This protocol is designed to be self-validating . The inclusion of a positive control (Testosterone) ensures the metabolic system is active.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

HLM (20 mg/mL stock)

-

NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

-

Test Compound (NPS) and Positive Control (Testosterone)

Step-by-Step Workflow:

-

Pre-Incubation:

-

Mix Buffer + HLM (final conc. 1.0 mg/mL) + Test Compound (10 µM).

-

Critical: Pre-incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Add NADPH regenerating system to start the reaction.

-

Control: Prepare a duplicate sample adding Buffer instead of NADPH (Negative Control) to identify non-metabolic degradation.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60, 90 mins.

-

-

Quenching:

-

Add ice-cold Acetonitrile (containing internal standard) at a 3:1 ratio to the sample.

-

Causality: This precipitates proteins and stops enzyme activity immediately.

-

-

Clarification:

-

Centrifuge at 10,000 x g for 10 mins at 4°C. Collect supernatant for LC-HRMS.

-

Caption: Step-by-step HLM incubation protocol ensuring metabolic integrity and protein precipitation.

Part 4: Analytical Acquisition (LC-HRMS)

High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is non-negotiable for this application. You need accurate mass (<5 ppm) to determine elemental composition.

-

Chromatography: Reverse-phase C18 (e.g., 1.7 µm particle size) to separate isomers.

-

Acquisition Mode: Data Dependent Acquisition (DDA) is preferred for discovery.

-

Logic: The instrument performs a full scan (MS1), selects the most intense ions, and fragments them (MS2).

-

Inclusion List: Program the instrument to prioritize ions predicted in the In Silico phase.

-

Part 5: Data Mining & Structure Elucidation

Raw data contains thousands of background ions. Mass Defect Filtering (MDF) is the primary technique to extract signal from noise.

The Principle of MDF

Metabolites retain the core structure of the parent drug. Therefore, their "mass defect" (the digits after the decimal point) will shift in a predictable pattern relative to the parent.

-

Example: Parent mass = 300.1234. Hydroxylation (+O) adds 15.9949. Metabolite = 316.1183. The defect shifts slightly but remains in a defined cluster.

Analysis Steps:

-

MDF Application: Filter data to keep ions within ±50 Da and ±0.05 mass defect of the parent/predicted metabolites.

-

MS/MS Interpretation: Compare fragment ions of the metabolite to the parent.

-

Shifted Fragment: Indicates the metabolic change occurred on that part of the molecule.

-

Unchanged Fragment: Indicates that part of the molecule is intact.

-

Part 6: Isoform Mapping (Reaction Phenotyping)

Once a metabolite is identified, determining which enzyme creates it is vital for predicting drug-drug interactions (DDIs).

Method: Recombinant Enzyme Incubation.

-

Incubate the NPS individually with panels of recombinant human enzymes (rCYP1A2, rCYP2D6, rCYP3A4, etc.).

-

Self-Validating Step: If the metabolite appears only in the rCYP2D6 incubation, that isoform is the driver.

Caption: Reaction phenotyping results showing CYP2D6 as the primary metabolizer for a hypothetical NPS.

References

-

Pelletier, R., et al. (2025). "Identifying metabolites of new psychoactive substances using in silico prediction tools." Archives of Toxicology. Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). "SWGDRUG Recommendations, Version 8.2." Link

-

Thermo Fisher Scientific. (2023). "Thawing and Incubating Human and Animal Liver Microsomes Protocol." Link

-

Zhu, M., et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry. Link

-

Center for Forensic Science Research and Education (CFSRE). (2025).[2] "Recommended Scope for NPS Testing in the United States." Link

Sources

Introduction: Situating 5-Methoxytryptamine in Neuropharmacology

An In-depth Technical Guide to the Pharmacology of 5-Methoxytryptamine

5-Methoxytryptamine (5-MT), also known as mexamine, is an indoleamine that holds a unique position at the intersection of serotonergic and melatonergic pathways.[1] Structurally, it is the 5-methoxy derivative of serotonin and the N-deacetylated form of melatonin, positioning it as a key endogenous molecule and a valuable pharmacological tool.[2][3] It is found naturally in the pineal gland and trace amounts in the central nervous system, where it is biosynthesized either by the O-methylation of serotonin or the deacetylation of melatonin.[2][4] Its structural similarity to these critical neurotransmitters and hormones makes it a potent agonist at various serotonin (5-HT) receptors, rendering it an indispensable compound for dissecting the complexities of 5-HT signaling pathways which govern mood, cognition, and sleep.[1] This guide provides an in-depth exploration of the pharmacology of 5-MT, focusing on its receptor interactions, downstream signaling cascades, metabolic fate, and the experimental methodologies required for its characterization.

Part 1: Pharmacodynamics - The Molecular Interactions of 5-MT

The physiological and behavioral effects of 5-MT are dictated by its interactions with specific G-protein coupled receptors (GPCRs), primarily within the serotonin system. It is a potent, non-selective serotonin receptor agonist with high affinity for several key receptor subtypes.[2]

Receptor Binding Profile

The affinity of 5-MT for various serotonin receptors has been characterized through radioligand binding assays. These experiments quantify the equilibrium dissociation constant (Kᵢ), a measure of the ligand's binding affinity, where a lower Kᵢ value indicates a higher affinity. 5-MT displays high affinity, typically in the low nanomolar range, for 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2][5] Notably, unlike its close relative melatonin (N-acetyl-5-methoxytryptamine), 5-MT generally shows no significant affinity for melatonin receptors (MT₁ and MT₂), although some contradictory findings exist, suggesting its effects are overwhelmingly mediated by the 5-HT system.[2][3]

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Primary G-Protein Coupling |

| 5-HT₁A | 3.2 - 9 | 1.1 - 535 | Gαi/o |

| 5-HT₂A | Data Varies | 0.5 - 0.7 | Gαq/11 |

| 5-HT₂B | Data Varies | Data Varies | Gαq/11 |

| 5-HT₂C | Data Varies | Data Varies | Gαq/11 |

| (Data synthesized from multiple sources; ranges reflect inter-assay variability.)[2] |

Downstream Signaling Pathways

As a GPCR agonist, 5-MT initiates intracellular signaling cascades upon binding to its target receptors. The specific pathway activated is determined by the G-protein subtype coupled to the receptor. The two most prominent pathways activated by 5-MT are the Gαi/o and Gαq/11 pathways.

1.2.1 5-HT₁A Receptor Signaling (Gαi/o Coupling)

Activation of the 5-HT₁A receptor by 5-MT leads to the engagement of the inhibitory G-protein, Gαi/o. This initiates a cascade that results in the inhibition of adenylyl cyclase, a key enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP).[6] The subsequent decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), leading to downstream changes in gene transcription and cellular activity. This pathway is fundamental to the anxiolytic and antidepressant-like effects observed with 5-HT₁A agonists.[7]

Caption: 5-HT₁A receptor Gαi/o-coupled signaling pathway activated by 5-MT.

1.2.2 5-HT₂A Receptor Signaling (Gαq Coupling)

In contrast, the binding of 5-MT to 5-HT₂A receptors activates the Gαq/11 G-protein.[8] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which phosphorylates numerous target proteins, leading to a wide range of cellular responses. This pathway is central to the psychedelic-like effects associated with 5-HT₂A agonists.[2][10]

Caption: 5-HT₂A receptor Gαq-coupled signaling pathway activated by 5-MT.

Part 2: Pharmacokinetics - Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile of 5-MT is crucial for designing and interpreting both in vitro and in vivo experiments.

Absorption and Distribution

5-MT is capable of crossing the blood-brain barrier and entering the central nervous system following peripheral administration.[2] However, its central effects can be limited due to rapid peripheral metabolism and some reports of strong peripheral selectivity.[2] Its lipophilic nature, similar to melatonin, facilitates passage across cellular membranes.[3]

Metabolism

The primary metabolic pathway for 5-MT is oxidative deamination by monoamine oxidase A (MAO-A).[2][11] This enzymatic process is highly efficient, leading to a short biological half-life and rendering 5-MT orally inactive unless co-administered with a MAO-A inhibitor (MAOI).[2][12] Inhibition of MAO-A can potentiate the central levels and behavioral effects of 5-MT by more than 20-fold.[2] The main metabolites of this pathway are 5-methoxyindole-3-acetic acid (5-MIAA) and 5-methoxytryptophol.[2] A minor metabolic route involves deacetylation from melatonin by the enzyme aryl acylamidase, primarily in the liver.[12]

Part 3: Experimental Protocols for Pharmacological Characterization

The characterization of 5-MT's pharmacology relies on a suite of robust in vitro assays. The following protocols are foundational for determining receptor affinity and functional agonism.